![molecular formula C18H24N2O4 B112975 1'-Boc-1,2-二氢-5-甲氧基-2-氧代-螺[3H-吲哚-3,4'-哌啶] CAS No. 752234-64-3](/img/structure/B112975.png)

1'-Boc-1,2-二氢-5-甲氧基-2-氧代-螺[3H-吲哚-3,4'-哌啶]

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

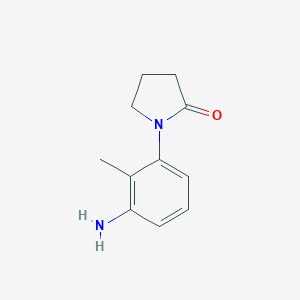

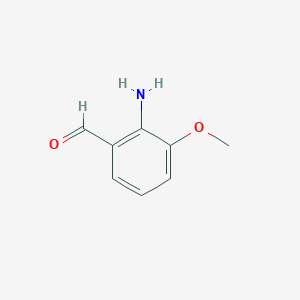

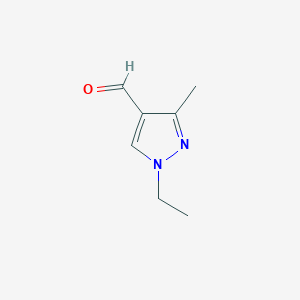

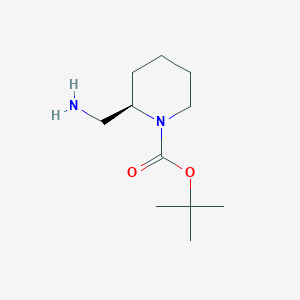

“1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine]” is a chemical compound with the molecular formula C17H22N2O3 . It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .

Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indole-3,4’-piperidine] core, which is a prevalent moiety in selected alkaloids . The compound has an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 475.6±45.0 °C at 760 mmHg, and a flash point of 241.4±28.7 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 59 Å2, and it has a molar volume of 247.5±5.0 cm3 .科学研究应用

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential as a building block in the synthesis of various pharmacologically active molecules. Its structure, featuring a spiro arrangement of an indole and piperidine ring, is particularly interesting for creating compounds with CNS activity . The methoxy group and the Boc-protected amine offer points of functionalization, allowing for the generation of diverse derivatives with potential therapeutic benefits.

Organic Synthesis

As an intermediate in organic synthesis, this compound provides a versatile starting point for the construction of complex molecular architectures. Its rigid spirocyclic framework can be used to introduce chirality into synthetic pathways, which is crucial for the development of enantiomerically pure pharmaceuticals .

Pharmacology

In pharmacology, derivatives of this compound are explored for their bioactivity. Indole derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-HIV properties . This makes the compound a valuable tool for drug discovery and development programs.

Chemical Research

In chemical research, this compound’s stability and reactivity are subjects of study. Its ability to undergo various chemical transformations without compromising the integrity of the spirocyclic core is of particular interest. Researchers can modify the compound to study reaction mechanisms and develop new synthetic methodologies .

Biochemistry

Biochemically, the compound can be used to study enzyme-substrate interactions, particularly with enzymes that target indole or piperidine motifs. This can provide insights into enzyme specificity and aid in the design of enzyme inhibitors .

未来方向

Indole derivatives, including “1’-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4’-piperidine]”, continue to attract increasing attention due to their biological activity and their role in the treatment of various disorders . Future research may focus on the development of novel synthesis methods and further exploration of their biological properties .

属性

IUPAC Name |

tert-butyl 5-methoxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-17(2,3)24-16(22)20-9-7-18(8-10-20)13-11-12(23-4)5-6-14(13)19-15(18)21/h5-6,11H,7-10H2,1-4H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAYJBMICZNBCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)OC)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591839 |

Source

|

| Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-1,2-dihydro-5-methoxy-2-oxo-spiro[3H-indole-3,4'-piperidine] | |

CAS RN |

752234-64-3 |

Source

|

| Record name | tert-Butyl 5-methoxy-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)